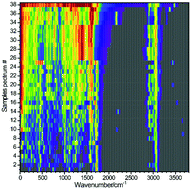Raman spectra-based structural classification analysis of quinoidal and derived molecular systems†
Physical Chemistry Chemical Physics Pub Date: 2021-12-06 DOI: 10.1039/D1CP04261K
Abstract
This work reports a classification analysis method based on the vibrational Raman spectra of 38 quinones and related structures, spectrally ordering and classifying the compounds. The molecular systems are relevant for chemical and biological processes, with applications in pharmacology, toxicology and medicine. The classification strategy uses a combination of principal component analysis with K-means clustering methods. Both theoretical simulations and experimental data are analysed, thus establishing their spectral characteristics, as related to their chemical structures and properties. The protocol introduced here should be broadly applicable in other molecular and solid state systems.

Recommended Literature
- [1] Building with bubbles: the formation of high surface area honeycomb-like films via hydrogen bubble templated electrodeposition
- [2] Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
- [3] Brief survey on organometalated antibacterial drugs and metal-based materials with antibacterial activity
- [4] Bulk self-assembly and ionic conductivity of a block copolymer containing an azobenzene-based liquid crystalline polymer and a poly(ionic liquid)
- [5] Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes†
- [6] Canting angle dependence of single-chain magnet behaviour in chirality-introduced antiferromagnetic chains of acetate-bridged manganese(iii) salen-type complexes†
- [7] Atom-surface van der Waals potentials of topological insulators and semimetals from scattering measurements†
- [8] Carbon black anchored vanadium oxide nanobelts and their post-sintering counterpart (V2O5 nanobelts) as high performance cathode materials for lithium ion batteries†
- [9] C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
- [10] Boosting reverse intersystem crossing by increasing donors in triarylboron/phenoxazine hybrids: TADF emitters for high-performance solution-processed OLEDs†

Journal Name:Physical Chemistry Chemical Physics
research_products
-
CAS no.: 14924-53-9









